molecular formula C18H17N3O4S B2385960 N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868370-44-9

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2385960
CAS RN: 868370-44-9
M. Wt: 371.41
InChI Key: IJMHVBIBMWYMAH-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, also known as EMBN or 2-Nitrobenzamide Ethyl Methyl Benzothiazolyl Hydrazone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and survival. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also been shown to induce apoptosis and disrupt the cell cycle, leading to cell death. In addition, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has also shown antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. However, one of the limitations of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for research on N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, including exploring its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. Further studies are needed to understand the mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide and its potential toxicity. In addition, studies are needed to optimize the synthesis method of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide and develop new derivatives with improved properties. Overall, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has significant potential as a therapeutic agent and warrants further investigation.
Conclusion
In conclusion, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves the reaction of 2-nitrobenzaldehyde with ethyl methyl benzothiazolyl hydrazine in the presence of a suitable catalyst. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been extensively studied for its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and survival. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves the reaction of 2-nitrobenzaldehyde with ethyl methyl benzothiazolyl hydrazine in the presence of a suitable catalyst. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has been extensively studied for its potential applications in various scientific research areas, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In antimicrobial activity, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide has shown potential in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-9-11(2)16(15)26-18(20)19-17(22)12-7-5-6-8-13(12)21(23)24/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMHVBIBMWYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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